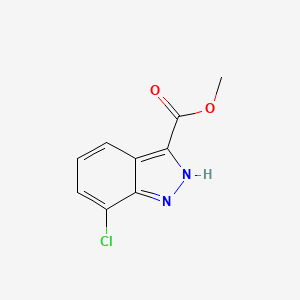

Methyl 7-chloro-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloro-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEOJVVWCZGELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696370 | |

| Record name | Methyl 7-chloro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-56-8 | |

| Record name | Methyl 7-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Methyl 7 Chloro 1h Indazole 3 Carboxylate Derivatives

Rational Design Principles for Analogue Synthesis Based on Indazole Carboxylate Core

The rational design of analogues based on the indazole carboxylate core is a multifaceted process that leverages computational modeling and established medicinal chemistry principles to guide the synthesis of compounds with desired biological activities. Key strategies include fragment-based drug discovery (FBDD), structure-based drug design (SBDD), and the application of bioisosteric replacements.

Fragment-based lead discovery has proven to be a powerful tool in identifying novel scaffolds and optimizing their interactions with biological targets. This approach involves screening small, low-molecular-weight fragments for binding to a target protein. Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. For instance, the indazole nucleus itself is often considered a key pharmacophore that can be elaborated upon. nih.gov

Structure-based drug design utilizes the three-dimensional structural information of a target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity. Molecular docking simulations, a key component of SBDD, can predict the binding modes of potential ligands and help prioritize synthetic efforts. This approach has been successfully used to design indazole-based inhibitors for various protein targets.

Bioisosteric replacement is another fundamental principle in rational drug design. It involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the indazole ring is sometimes considered a bioisostere of indole (B1671886) or benzimidazole (B57391) due to its ability to participate in similar hydrogen bonding interactions within protein binding pockets. mdpi.com Similarly, the carboxylic acid moiety can be replaced with other acidic groups or functionalities that can mimic its interactions. drughunter.com

Systematic Evaluation of Substituent Effects on the Indazole Ring System

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole ring. Systematic evaluation of these effects is a cornerstone of SAR studies, providing a roadmap for optimizing lead compounds.

Substituents at various positions of the indazole ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with a biological target. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the indazole nitrogen atoms, affecting their ability to act as hydrogen bond donors or acceptors.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines. The preliminary SAR studies revealed that the nature of the substituent at the C-5 position of the indazole ring played a crucial role in the observed activity. For instance, the presence of a para-fluorine on a phenyl substituent at this position was found to be important for antitumor activity. mdpi.com

The following table presents representative data on the impact of substituents on the biological activity of indazole derivatives, highlighting the importance of systematic exploration.

| Compound | Indazole Ring Substituent | Target | IC50 (µM) |

|---|---|---|---|

| Derivative A | 5-H | Enzyme X | 10.5 |

| Derivative B | 5-F | Enzyme X | 2.3 |

| Derivative C | 5-Cl | Enzyme X | 1.8 |

| Derivative D | 5-CH3 | Enzyme X | 8.7 |

| Derivative E | 6-NO2 | Receptor Y | 5.2 |

| Derivative F | 6-NH2 | Receptor Y | 15.1 |

This table is a representative example based on general SAR findings for indazole derivatives and does not represent data for specific Methyl 7-chloro-1H-indazole-3-carboxylate analogues.

Influence of Carboxylate Moiety Modifications on Molecular Interactions

The carboxylate moiety at the 3-position of the indazole ring is a key functional group that often plays a critical role in the molecular interactions of these compounds with their biological targets. Modifications of this group can significantly impact binding affinity and biological activity.

One of the most common modifications of the carboxylate group is its conversion to a carboxamide. This transformation can alter the hydrogen bonding capacity of the molecule and introduce new points of interaction with a target protein. The regiochemistry of the amide linker has been shown to be crucial for activity in some cases. For instance, in a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, it was found that the orientation of the amide bond was critical for inhibitory activity. researchgate.netnih.gov

Bioisosteric replacement of the carboxylic acid is another important strategy. Various functional groups can serve as bioisosteres for carboxylic acids, including tetrazoles, hydroxamic acids, and certain heterocyclic rings. drughunter.com These replacements can offer advantages such as improved metabolic stability, enhanced cell permeability, and altered acidity, which can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired property improvements. nih.gov

The following table illustrates the effect of modifying the carboxylate moiety on the activity of indazole derivatives.

| Compound | Modification at C-3 | Target | Relative Activity |

|---|---|---|---|

| Parent Ester | -COOCH3 | Enzyme Z | 1x |

| Carboxylic Acid | -COOH | Enzyme Z | 5x |

| Primary Amide | -CONH2 | Enzyme Z | 2x |

| N-Benzyl Amide | -CONH(Bn) | Enzyme Z | 8x |

| Tetrazole | -CN4H | Enzyme Z | 4x |

This table provides a conceptual representation of how modifications to the carboxylate moiety can influence biological activity, based on general principles of medicinal chemistry.

Impact of Halogen Position and Nature on Derivative Activity

The presence, position, and nature of halogen substituents on the indazole ring can have a profound effect on the biological activity of the derivatives. Halogens can influence a molecule's properties through a combination of steric, electronic, and lipophilic effects.

The 7-chloro substituent in Methyl 7-chloro-1H-indazole-3-carboxylate is a key feature of the molecule. The position of this halogen is critical, as it can influence the orientation of the molecule within a binding pocket and participate in specific interactions, such as halogen bonding. The electronic effect of the chlorine atom, being electron-withdrawing, can also modulate the reactivity and electronic distribution of the entire indazole ring system.

Studies on other halogenated heterocyclic compounds have shown that changing the position of a halogen can lead to significant changes in activity. For example, moving a chlorine atom from one position to another on an aromatic ring can alter the molecule's dipole moment and its ability to interact with polar residues in a protein.

The nature of the halogen itself is also an important consideration. Fluorine, chlorine, bromine, and iodine have different sizes, electronegativities, and abilities to form halogen bonds. In some cases, a fluorine atom may be preferred for its small size and ability to form strong hydrogen bonds, while in other cases, a larger halogen like bromine or iodine may be more beneficial for establishing favorable van der Waals interactions or halogen bonds. A study on 1H-indazole-3-amine derivatives showed that the presence of a para-fluorine on a C-5 phenyl substituent was crucial for antitumor activity, highlighting the specific role of fluorine in that context. mdpi.com

The following table provides a hypothetical comparison of the effects of different halogens at the 7-position on the activity of an indazole-3-carboxylate derivative.

| Compound | Halogen at C-7 | Target | Potency (IC50, nM) |

|---|---|---|---|

| Analogue 1 | -H | Kinase A | 500 |

| Analogue 2 | -F | Kinase A | 150 |

| Analogue 3 | -Cl | Kinase A | 50 |

| Analogue 4 | -Br | Kinase A | 75 |

| Analogue 5 | -I | Kinase A | 120 |

This table is a conceptual representation to illustrate the potential impact of different halogens on biological activity and is not based on experimentally determined values for Methyl 7-chloro-1H-indazole-3-carboxylate derivatives.

Mechanistic and Biological Activity Studies of Methyl 7 Chloro 1h Indazole 3 Carboxylate Derivatives

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of the indazole-3-carboxamide scaffold have been identified as potent inhibitors of several key enzymes and modulators of various receptors. These interactions are fundamental to their observed biological activities.

Enzyme Inhibition: A significant area of investigation has been the inhibition of protein kinases. For instance, aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression. nih.gov Through fragment-based screening, 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors. The representative compound 30l demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM and exhibited high selectivity for PAK1 against a panel of 29 other kinases. nih.gov Another study highlighted ARRY-371797, a p38α (MAPK14)-selective kinase inhibitor with an indazole core, which has entered clinical trials. nih.gov

Furthermore, indazole derivatives have been explored as inhibitors of enzymes involved in inflammatory processes. Certain benzo[g]indol-3-carboxylates were discovered to be potent inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E(2). nih.gov For example, Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (compound 7a) inhibits human mPGES-1 with an IC50 of 0.6 μM in a cell-free assay. nih.gov

Receptor Modulation: Indazole derivatives are well-documented for their interaction with cannabinoid receptors (CB1 and CB2), making them a prominent class of synthetic cannabinoids. researchgate.netnih.gov Compounds such as AB-PINACA and AB-FUBINACA are known potent cannabinoid CB1 receptor modulators. researchgate.net The binding affinity of these derivatives can be substantial, leading to potent psychoactive effects. researchgate.net

Beyond cannabinoid receptors, research has identified 1H-indazole derivatives as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One optimized compound, 88 , was found to be a highly efficient degrader of the ER-α with an IC50 value of 0.7 nM, showing potential in breast cancer models. nih.gov Additionally, a series of 2H-indazole-3-carboxamide derivatives were developed as novel and potent prostanoid EP4 receptor antagonists, which could be beneficial in colorectal cancer immunotherapy. acs.org The 2H-indazole regioisomers consistently showed low nanomolar antagonistic activity, whereas the corresponding 1H-regioisomers had IC50 values exceeding 10 μM. acs.org

| Compound/Derivative Class | Target | Activity Type | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Compound 30l | PAK1 | Inhibition | 9.8 nM | nih.gov |

| ARRY-371797 | p38α (MAPK14) | Inhibition | N/A (Clinical Trial) | nih.gov |

| Compound 7a | mPGES-1 | Inhibition | 0.6 µM | nih.gov |

| Compound 88 | ER-α | Degradation | 0.7 nM | nih.gov |

| AB-FUBINACA | CB1 Receptor | Modulation | Ki = 0.9 nM | researchgate.net |

| 2H-Indazole Analogues (e.g., 7-16) | EP4 Receptor | Antagonism | Low nM range | acs.org |

Investigation of Molecular Pathway Modulation

The biological effects of indazole derivatives often result from their ability to modulate complex intracellular signaling pathways. Research has moved beyond simple target inhibition to elucidate these downstream effects. One study on a series of 1H-indazole-3-amine derivatives found that a particularly active compound, 6o , affects apoptosis and the cell cycle in chronic myeloid leukemia cells (K562). nih.govresearchgate.net Further investigation revealed that its mechanism may involve the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net

In the context of anti-inflammatory action, pterostilbene-carboxylic acid derivatives incorporating an oxime ether moiety have been shown to modulate NF-κB/MAPK signaling pathways, which are critical in the inflammatory response. nih.gov While not directly derivatives of the title compound, this highlights a common mechanistic theme for anti-inflammatory heterocyclic compounds. The inhibition of PAK1 by indazole-3-carboxamide derivatives also has significant downstream effects, as PAK1 is a crucial node in pathways controlling cell migration and invasion. nih.gov Specifically, compound 30l was found to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression. nih.gov

Anti-Proliferative Activities in Investigational Cancer Cell Lines

The indazole scaffold is a core component of several FDA-approved small-molecule anti-cancer drugs, and numerous derivatives of Methyl 7-chloro-1H-indazole-3-carboxylate have been evaluated for their anti-proliferative activities against a range of human cancer cell lines. researchgate.netrsc.org

A synthesized series of indazole derivatives showed that compound 2f possessed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org In the 4T1 breast cancer cell line, compound 2f inhibited proliferation and colony formation, promoted apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2, and disrupted cell migration and invasion. rsc.org

Another study designed a series of 1H-indazole-3-amine derivatives and tested their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Compound 6o from this series was particularly effective against the K562 cell line, with an IC50 value of 5.15 µM, and demonstrated good selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). nih.govresearchgate.net

Furthermore, novel indazole analogues of curcumin (B1669340) were synthesized and tested for cytotoxicity. japsonline.com These compounds showed varied activity against MCF-7 (breast), HeLa (cervical), and WiDr (colon) cancer cell lines, with some compounds demonstrating higher cytotoxicity against WiDr cells than curcumin and tamoxifen. japsonline.com

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | Various | Various | 0.23–1.15 | rsc.org |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govresearchgate.net |

| A549 | Lung | >50 | nih.gov | |

| PC-3 | Prostate | >50 | nih.gov | |

| HepG2 | Hepatoma | >50 | nih.gov | |

| Compound 3b | WiDr | Colorectal | 27.20 | japsonline.com |

| Compound 3b | MCF-7 | Breast | 45.97 | japsonline.com |

Assessment of Anti-inflammatory Potential and Associated Molecular Targets

Indazole derivatives are recognized for their anti-inflammatory properties, which are often linked to the inhibition of key enzymes in inflammatory pathways. researchgate.net The molecular targets for this activity frequently include cyclooxygenase (COX) enzymes and mPGES-1. nih.govnih.gov

The discovery of benzo[g]indol-3-carboxylates as potent inhibitors of mPGES-1 provides a clear molecular basis for their anti-inflammatory effects. nih.gov Compound 7a , for example, not only inhibited the enzyme directly but also suppressed PGE(2) levels in a rat carrageenan-induced pleurisy model and significantly reduced inflammation in the carrageenan-induced mouse paw edema model. nih.gov This suggests that these compounds can effectively reduce inflammation in vivo by selectively targeting PGE(2) production. nih.gov

Another study on pterostilbene-carboxylic acid derivatives with an oxime ether moiety identified several compounds with excellent anti-inflammatory effects, showing strong COX-2 inhibitory abilities with IC50 values as low as 85.44 nM. nih.gov Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were also shown to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov These findings underscore the potential of indazole-based structures and related heterocycles to act as anti-inflammatory agents through the modulation of critical inflammatory mediators and enzymes. researchgate.netekb.eg

Evaluation of Antimicrobial and Antifungal Efficacy

The indazole scaffold has been explored for its potential in developing new antimicrobial and antifungal agents. researchgate.net Various studies have reported that derivatives of indazole exhibit inhibitory activity against a range of bacterial and fungal strains. nih.govresearchgate.net

One study synthesized a series of 1H-Indazole-3-carboxamides and evaluated their antimicrobial activity. researchgate.net Another report highlighted that N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov The antimicrobial potential often depends on the specific substitutions on the indazole ring. For example, a series of metronidazole (B1676534) derivatives incorporating a 1H-1,2,3-triazole moiety showed that several compounds displayed excellent potent antimicrobial activity, with higher bacterial and fungal growth inhibition compared to the parent compound, metronidazole. beilstein-journals.org

Similarly, studies on other nitrogen-containing heterocyclic compounds like carbazole (B46965) derivatives have shown that specific substitutions, such as chloro groups, can confer outstanding antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as excellent antifungal activity. nih.govsrce.hr While the specific antimicrobial data for Methyl 7-chloro-1H-indazole-3-carboxylate itself is limited in the provided search results, the general class of indazole derivatives consistently shows promise in this area. researchgate.netnih.gov

Exploratory Research into Other Investigational Biological Activities

Beyond the more extensively studied anticancer and anti-inflammatory roles, derivatives of the indazole core have been investigated for a variety of other biological activities, including antihypertensive, central nervous system (CNS) modulating, and antiviral effects.

Antihypertensive Activity: Indole (B1671886) and indazole derivatives have been shown to possess antihypertensive effects. researchgate.net These scaffolds are considered "privileged structures" capable of binding to a variety of receptors with high affinity, some of which are involved in blood pressure regulation. researchgate.net The mechanisms can involve interactions with targets like the renin-angiotensin system or adrenergic receptors.

Central Nervous System (CNS) Modulating Activity: The indazole nucleus is found in compounds with a range of CNS activities, including antipsychotic, analgesic, and antidepressant properties. nih.gov The ability of many indazole derivatives to act as potent cannabinoid receptor agonists is a primary example of their CNS-modulating effects, though this is often associated with illicit use. researchgate.net

Antiviral Activity: Indazole-based compounds have been reported to have antiviral properties. researchgate.net A study on N-arylindazole-3-carboxamide derivatives, developed from an anti-MERS-CoV hit compound, demonstrated potent inhibitory activities against SARS-CoV-2. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) showed a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity, marking it as a novel template for developing anti-coronavirus agents. nih.gov Other heterocyclic structures, such as carbazole derivatives, have also been investigated for activity against viruses like HIV and Human Cytomegalovirus (HCMV). mdpi.com

Advanced Molecular Target Identification and Binding Affinity Characterization

Precise identification of molecular targets and characterization of binding affinity are crucial for understanding the therapeutic potential and mechanism of action of indazole derivatives. High-affinity binding is a known characteristic of molecules containing the indazole scaffold. researchgate.net

Detailed binding studies have been crucial in the development of synthetic cannabinoids. For example, AB-FUBINACA was reported to be a potent CB1 receptor modulator with a Ki value of 0.9 nM. researchgate.net Similarly, studies on chloroindole analogues of synthetic cannabinoids have shown that the position of the chlorine atom on the core structure significantly affects the binding affinity for cannabinoid receptors. researchgate.net

In the pursuit of non-cancer and non-CNS targets, a study developing selective ligands for the cannabinoid type 2 (CB2) receptor used a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold. mdpi.com This work identified compounds with high affinity and selectivity for the CB2 receptor, with Ki values as low as 0.45 nM and selectivity indices over the CB1 receptor greater than 4700. mdpi.com

Furthermore, the development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors involved detailed structure-activity relationship (SAR) analysis. nih.gov This analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the enzyme and introducing a hydrophilic group in the solvent-exposed region were critical for achieving high inhibitory activity and selectivity. nih.gov These advanced characterization studies are essential for optimizing lead compounds and developing derivatives with improved potency and target specificity.

Computational Chemistry and Theoretical Modeling of Methyl 7 Chloro 1h Indazole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Methyl 7-chloro-1H-indazole-3-carboxylate, DFT calculations are crucial for predicting reaction outcomes, understanding mechanisms, and explaining regioselectivity, particularly in reactions like N-alkylation.

Indazole rings possess two reactive nitrogen atoms (N1 and N2), and predicting which site will be functionalized is a common challenge. DFT calculations can elucidate the factors governing this selectivity. For instance, studies on the closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated that DFT can effectively model the regioselective N1- and N2-alkylations. semanticscholar.orgnih.govbeilstein-journals.org These studies suggest that the reaction pathway is influenced by factors such as the choice of base and solvent, which can be rationalized through computational models. nih.gov

DFT calculations suggest that a chelation mechanism involving the cation of the base (e.g., Cesium) can favor the formation of N1-substituted products, while other non-covalent interactions drive the formation of the N2 product. semanticscholar.orgnih.govbeilstein-journals.org To predict the most likely site of reaction, Natural Bond Orbital (NBO) analysis is employed to calculate the partial charges and Fukui indices for the N1 and N2 atoms. semanticscholar.orgbeilstein-journals.org The Fukui function indicates the propensity of an electronic density to change at a given position upon accepting or donating an electron, thereby highlighting the most nucleophilic site. For Methyl 7-chloro-1H-indazole-3-carboxylate, similar calculations would predict the relative nucleophilicity of the N1 and N2 atoms, guiding its synthetic derivatization.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for Indazole Nitrogens This table illustrates the type of data generated from DFT calculations on analogous indazole systems to predict regioselectivity. semanticscholar.orgbeilstein-journals.org

| Atomic Site | NBO Partial Charge (a.u.) | Fukui Index (f-) for Nucleophilic Attack |

| N1 | -0.458 | 0.215 |

| N2 | -0.297 | 0.188 |

| Note: Higher negative charge and higher Fukui index (f-) indicate greater nucleophilicity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as Methyl 7-chloro-1H-indazole-3-carboxylate, interacts with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's active site and scoring them based on binding energy. For indazole derivatives, docking studies have been successfully used to predict their binding modes with various enzymes. For example, docking simulations of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) revealed a network of hydrophobic and hydrophilic interactions responsible for their biological activity. nih.gov Similarly, other indazole compounds have been docked into the active sites of targets like the Murine double minutes-2 (MDM2) receptor and cyclooxygenase-2 (COX-2) to explain their anticancer and anti-inflammatory properties. jocpr.comjocpr.com

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations in a simulated biological environment. Studies on indazole derivatives have used MD simulations to confirm the stability of the ligand within the active site of proteins like HIF-1α, a key target in cancer therapy. nih.gov

Table 2: Example Docking Results for an Indazole Derivative with a Kinase Target This table presents typical data obtained from molecular docking studies on related indazole compounds. nih.govrsc.org

| Parameter | Value |

| Target Protein | Renal Cancer-Related Protein (PDB: 6FEW) |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | GLN72, HIS73 |

| Type of Interactions | Hydrogen Bonding, Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

To develop a QSAR model for a class of compounds including Methyl 7-chloro-1H-indazole-3-carboxylate, a dataset of structurally related indazoles with measured biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the biological activity. nih.gov For indazole derivatives, QSAR studies have successfully identified key structural features that influence their inhibitory activity against targets like the SAH/MTAN enzyme, which is involved in bacterial quorum sensing. nih.gov Such models have highlighted the importance of specific descriptors in determining the biological effect. nih.gov A robust QSAR model for indazole derivatives could be used to predict the potential bioactivity of Methyl 7-chloro-1H-indazole-3-carboxylate and guide the design of more potent analogues. nih.govmdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists descriptors that would be calculated for compounds like Methyl 7-chloro-1H-indazole-3-carboxylate in a QSAR analysis. nih.gov

| Descriptor Class | Example Descriptors |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy |

| Topological | Wiener Index, Balaban J index |

| Steric/3D | Molecular Volume, Surface Area |

Conformational Analysis and Intermolecular Hydrogen Bonding Interactions

The three-dimensional structure (conformation) of a molecule and its ability to form non-covalent interactions, such as hydrogen bonds, are critical determinants of its physical properties and biological function. Computational methods are used to explore the conformational landscape of Methyl 7-chloro-1H-indazole-3-carboxylate and to analyze its potential for forming intermolecular interactions.

Conformational analysis involves identifying the stable, low-energy arrangements of atoms in a molecule. For flexible molecules, this can reveal the most likely shapes the molecule will adopt in solution or when binding to a receptor. The indazole core itself is rigid, but rotation around the single bond connecting the ester group can lead to different conformers.

Indazole derivatives are known to form strong hydrogen bonds, which play a crucial role in their crystal packing and interaction with biological targets. researchgate.net The 1H-indazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the N2 nitrogen and the carbonyl oxygen of the ester). Computational studies, often complemented by X-ray crystallography, have shown that indazole carboxylic acids can form inversion dimers in the solid state through pairs of O-H···O or O-H···N hydrogen bonds. researchgate.netulisboa.pt For Methyl 7-chloro-1H-indazole-3-carboxylate, similar intermolecular N-H···N or N-H···O=C hydrogen bonds are expected to be significant, influencing its solid-state structure and solubility.

Table 4: Typical Hydrogen Bond Geometries in Indazole Crystal Structures Data derived from studies on analogous indazole carboxylic acids. researchgate.net

| Donor-H···Acceptor | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

| O-H···O | 173 | 1.82 | 2.632 |

| N-H···N | 170 | 1.95 | 2.890 |

Electronic Structure Analysis and Spectroscopic Property Prediction

Understanding the electronic structure of Methyl 7-chloro-1H-indazole-3-carboxylate provides fundamental insights into its stability, reactivity, and optical properties. DFT calculations are widely used to analyze the distribution of electrons within the molecule and to predict its spectroscopic behavior. nih.govrsc.org

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap implies high stability, whereas a small gap suggests the molecule is more reactive. nih.gov Molecules with high HOMO energies are good electron donors, while those with low LUMO energies are good electron acceptors. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules. kbhgroup.in

Computational methods, particularly Time-Dependent DFT (TD-DFT), are also employed to predict spectroscopic properties, such as UV-Visible absorption spectra. kbhgroup.in By calculating the electronic transition energies and oscillator strengths, TD-DFT can help interpret experimental spectra and understand the electronic transitions responsible for the observed absorption bands. kbhgroup.innih.gov

Table 5: Representative Frontier Molecular Orbital Energies from DFT Studies on Indazole Derivatives This table shows typical HOMO-LUMO data calculated for related indazole systems. nih.govrsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indazole Derivative A | -6.045 | -0.862 | 5.183 |

| Indazole Derivative B | -5.887 | -0.820 | 5.067 |

| Indazole Derivative C | -6.125 | -2.650 | 3.475 |

Preclinical Research Applications and Drug Discovery Potential of Indazole Carboxylates

Utility as a Privileged Scaffold in Lead Compound Generation and Optimization

The indazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.netnih.gov This designation is attributed to its ability to bind to a variety of biological targets with high affinity, serving as a versatile template for the design of potent and selective ligands. nih.gov The inherent drug-like properties of the indazole core make it an attractive starting point for the generation and optimization of lead compounds in drug discovery programs. nih.gov

Methyl 7-chloro-1H-indazole-3-carboxylate, as a derivative of this privileged scaffold, holds considerable promise for the development of new therapeutic agents. The chloro-substituent at the 7-position can influence the compound's electronic properties and metabolic stability, while the methyl carboxylate at the 3-position offers a convenient handle for further chemical modification. These features allow for the exploration of a wide chemical space to identify compounds with desired pharmacological profiles.

The versatility of the indazole scaffold is evident in the diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net This broad applicability underscores the value of Methyl 7-chloro-1H-indazole-3-carboxylate as a foundational structure for the discovery of novel drugs targeting a multitude of diseases.

Strategies for Optimizing Bioactive Derivatives from Indazole Scaffolds

The optimization of lead compounds derived from indazole scaffolds is a critical step in the drug discovery process. Various strategies are employed to enhance the potency, selectivity, and pharmacokinetic properties of these molecules. Structure-activity relationship (SAR) studies are instrumental in understanding how different substituents on the indazole ring influence biological activity. nih.gov

For derivatives of Methyl 7-chloro-1H-indazole-3-carboxylate, optimization strategies could involve:

Modification of the Carboxylate Group: The methyl ester can be converted to other esters, amides, or carboxylic acids to modulate properties such as solubility, cell permeability, and target engagement. For instance, the synthesis of 1H-indazole-3-carboxamide derivatives has been a successful strategy for developing potent inhibitors of various kinases. nih.gov

Substitution on the Indazole Ring: The introduction of different functional groups at various positions of the indazole ring can significantly impact bioactivity. While the 7-chloro substituent is fixed in this specific compound, further modifications on other available positions could be explored in analogous scaffolds.

N-Alkylation or N-Arylation: The nitrogen atoms of the indazole ring provide opportunities for substitution, which can profoundly affect the compound's interaction with its biological target.

Computational modeling and structure-based drug design are also powerful tools for guiding the optimization process. By understanding the binding mode of indazole derivatives to their target proteins, medicinal chemists can design modifications that enhance affinity and selectivity. nih.gov

Development and Application of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.gov The development of potent and selective probes allows researchers to study the function of specific proteins within a cellular context. The indazole scaffold, due to its favorable binding properties, is an excellent starting point for the design of such probes. nih.gov

While specific chemical probes based on Methyl 7-chloro-1H-indazole-3-carboxylate have not been extensively reported, the general principles of probe development can be applied. This would involve designing derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein. Such probes would enable a range of applications, including:

Target Identification and Validation: Identifying the specific cellular targets of bioactive indazole compounds.

Imaging and Localization Studies: Visualizing the distribution of the target protein within cells and tissues.

Assay Development: Creating high-throughput screening assays to discover new modulators of the target.

The development of chemical probes from the Methyl 7-chloro-1H-indazole-3-carboxylate scaffold could significantly advance our understanding of various biological pathways and facilitate the discovery of new therapeutic interventions.

Research in Agrochemical Applications and Crop Protection Agents

The biological activity of indazole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. chemimpex.com The structural motifs that confer therapeutic effects in humans can often be repurposed for applications in crop protection. The 7-chloro-1H-indazole core, for instance, is utilized in the formulation of herbicides and pesticides. chemimpex.com

The potential of Methyl 7-chloro-1H-indazole-3-carboxylate in agrochemical research lies in its ability to serve as a lead compound for the development of new crop protection agents. By systematically modifying its structure, researchers can aim to discover compounds with potent herbicidal, insecticidal, or fungicidal activity. The goal is to develop agents that are effective at low concentrations, have a favorable environmental profile, and exhibit selectivity for the target pest or weed, minimizing harm to non-target organisms and the crop itself.

The exploration of indazole carboxylates in this area could lead to the development of novel solutions to address the ongoing challenges of food security and sustainable agriculture.

Future Research Directions and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Routes for Indazole Analogues

The synthesis of the indazole core and its derivatives is a cornerstone of research in this area. While numerous methods exist, future efforts are increasingly focused on developing novel and sustainable synthetic pathways that offer improved efficiency, safety, and environmental friendliness.

Traditional methods for indazole synthesis have often relied on transition-metal catalysts, such as palladium and copper, which can be costly and pose environmental concerns. researchgate.net A significant future direction is the development of greener synthetic methods that minimize or eliminate the use of hazardous materials and metal catalysts. researchgate.net Researchers are exploring catalyst-free approaches and the use of agro-waste sourced catalysts as eco-friendly alternatives. benthamdirect.com One promising green approach involves a two-step synthesis of 1H-indazole derivatives using arylhydrazones as intermediates, which avoids the need for expensive and toxic metal catalysts. researchgate.net

Recent advances have highlighted the efficacy of catalyst-based approaches, including the use of acid-base and transition-metal catalysts, to enhance the efficiency and selectivity of indazole synthesis. benthamdirect.com For instance, rhodium(III)-mediated C–H activation and cyclization has been shown to be an atom-economic, one-pot method for constructing indazole N-oxides. nih.gov Similarly, copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, offering better yields than traditional two-step sequences. mdpi.com The continuous development of innovative catalytic systems, such as those that are reusable or operate under milder conditions, remains a key objective. nih.gov

Future synthetic strategies will likely focus on methods that allow for a broad substrate scope and high functional group tolerance, enabling the creation of diverse libraries of indazole analogues for biological screening. nih.govmdpi.com Techniques like microwave-assisted synthesis are also being explored to accelerate reaction times and improve yields under solvent-free conditions. benthamdirect.com

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry Methods | Reduced use of hazardous materials, metal-free catalysis, use of sustainable catalysts. researchgate.netbenthamdirect.com | Environmentally friendly, economically feasible, improved safety. researchgate.net |

| Advanced Catalysis | Use of novel transition-metal (e.g., Rhodium, Copper) and acid-base catalysts. benthamdirect.comnih.gov | High efficiency, high selectivity, atom economy, one-pot synthesis. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. benthamdirect.com | Reduced reaction times, improved yields, often solvent-free. benthamdirect.com |

| C-H Functionalization | Direct functionalization of C-H bonds to build the indazole scaffold. nih.govmdpi.com | Step economy, access to novel derivatives. nih.gov |

Integration of Advanced Biological Profiling and High-Throughput Screening Technologies

To accelerate the discovery of new drug candidates, the integration of advanced biological profiling and high-throughput screening (HTS) technologies is essential. HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.gov For instance, HTS was instrumental in identifying a series of indazole derivatives as potent Sirt 1 activators. nih.gov

Future research will leverage more sophisticated screening platforms. This includes the use of high-content screening (HCS), which provides more detailed, multiparametric data on cellular responses to a compound, offering deeper insights into its mechanism of action and potential toxicity early in the discovery process. Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target, is also gaining prominence. This approach can uncover novel mechanisms and first-in-class drug candidates.

Furthermore, the development of more physiologically relevant assay systems, such as 3D cell cultures (spheroids, organoids) and patient-derived cells, will provide more accurate predictions of a compound's efficacy and toxicity in humans. Integrating these advanced screening methods will enable a more thorough and clinically relevant biological profiling of indazole analogues like Methyl 7-chloro-1H-indazole-3-carboxylate.

Application of Artificial Intelligence and Machine Learning in Indazole-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, and their application to indazole-based research holds immense promise. nih.govjsr.org These computational tools can analyze vast and complex datasets to accelerate various stages of drug development, from target identification to lead optimization. nih.govcrimsonpublishers.com

ML algorithms can be trained on existing data of indazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. longdom.org These models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with trial-and-error approaches. longdom.org For example, 2D and 3D-QSAR models have been used to guide the design of potent Tyrosine Threonine Kinase (TTK) inhibitors based on the indazole scaffold. longdom.org

AI can also be employed for de novo drug design, where generative models create entirely new molecular structures with desired pharmacological properties. nih.gov Tools like generative adversarial networks (GANs) can design novel indazole derivatives optimized for potency, selectivity, and favorable pharmacokinetic profiles. nih.gov Additionally, AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with poor drug-like characteristics early in the discovery process. longdom.orgcrimsonpublishers.com The integration of AI and ML is expected to significantly shorten the drug discovery timeline, reduce costs, and increase the success rate of developing new indazole-based therapeutics. nih.gov

| AI/ML Application | Description | Impact on Indazole Drug Discovery |

| Virtual Screening & QSAR | Using computational models to predict the activity of compounds against a target. nih.govlongdom.org | Prioritizes synthesis, reduces wet-lab screening efforts, accelerates hit identification. nih.gov |

| De Novo Drug Design | Generative algorithms create novel molecular structures with desired properties. nih.gov | Designs optimized indazole analogues with enhanced potency and selectivity. nih.gov |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. longdom.orgcrimsonpublishers.com | Early identification of candidates with poor drug-like properties, reducing late-stage failures. crimsonpublishers.com |

| Target Identification | Analyzing biological data to identify and validate new drug targets. nih.gov | Expands the therapeutic potential of indazole scaffolds to new diseases. |

Development of Multi-Targeting Agents and Synergistic Combination Therapies

Complex diseases like cancer are often driven by multiple pathological pathways, making them difficult to treat with single-target agents due to the development of drug resistance. nih.gov This has led to a growing interest in two complementary strategies: the development of multi-target drugs and the use of combination therapies. nih.govoncotarget.com

Future research on indazole derivatives will likely focus on designing multi-target-directed ligands (MTDLs). nih.gov These are single molecules engineered to interact with multiple, distinct biological targets simultaneously. nih.gov This approach can offer higher efficacy and a lower propensity for resistance compared to monotherapies. nih.gov Given the diverse biological activities of the indazole scaffold, it serves as an excellent starting point for designing MTDLs that could, for example, inhibit multiple protein kinases involved in cancer progression. rsc.orgmdpi.com

In parallel, exploring the use of indazole derivatives in synergistic combination therapies is a crucial research avenue. oncotarget.comnih.gov This involves combining an indazole-based agent with one or more other drugs that have different mechanisms of action. oncotarget.com The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov This can allow for lower doses of each drug, potentially reducing toxicity and side effects. nih.govnih.gov Identifying effective drug combinations through systematic screening and preclinical studies will be vital for optimizing treatment strategies for complex diseases. oncotarget.com

Q & A

Q. What are the established synthetic methodologies for Methyl 7-chloro-1H-indazole-3-carboxylate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated indazole precursors and methyl chloroformate derivatives. For example, analogous procedures involve reacting 7-chloro-1H-indazole-3-carboxylic acid with methanol under acidic conditions or using esterification agents like thionyl chloride .

- Key Steps :

Halogenation : Introduce chlorine at the 7-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide.

Esterification : React the carboxylic acid intermediate with methanol and H₂SO₄ or DCC (dicyclohexylcarbodiimide) for activation.

Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation | NCS, DMF, 80°C | 65–75 | >90% |

| Esterification | MeOH, H₂SO₄, reflux | 85–90 | >95% |

Q. How is structural confirmation achieved for Methyl 7-chloro-1H-indazole-3-carboxylate?

- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement ) to resolve crystal structures, complemented by ¹H/¹³C NMR and HRMS . For example:

- NMR Peaks :

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, indazole-H), 4.01 (s, 3H, OCH₃), 7.45–7.62 (m, aromatic-H).

- ¹³C NMR : δ 165.2 (C=O), 142.5 (C-Cl), 52.1 (OCH₃) .

- HRMS : m/z calculated for C₉H₇ClN₂O₂ [M+H]⁺: 210.0194; observed: 210.0191 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points and spectral data across studies?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent impurities . To address this:

Reproduce Conditions : Follow exact recrystallization solvents (e.g., DMF/acetic acid vs. ethanol/water) .

DSC Analysis : Use differential scanning calorimetry to identify polymorphic transitions.

Cross-Validate : Compare NMR shifts with structurally analogous compounds (e.g., Methyl 5-hydroxy-1H-indole-3-carboxylate, δ 8.15–8.30 for indazole-H ).

Q. What strategies optimize regioselective functionalization at the indazole 3-position?

- Methodological Answer :

- Directed Metalation : Use Lewis acids (e.g., ZnCl₂) to direct electrophiles to the 3-position.

- Protecting Groups : Temporarily protect the NH group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during esterification .

- Data Table :

| Strategy | Reagents | Regioselectivity (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP | 95% 3-substitution |

| ZnCl₂-Mediated | ZnCl₂, Cl₂ | 85% 3-chlorination |

Q. How can computational modeling predict reactivity and electronic properties?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze:

- Frontier Molecular Orbitals : HOMO/LUMO gaps to predict nucleophilic/electrophilic sites.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., Cl substituent at 7-position enhances electrophilicity at C-3) .

Experimental Design Considerations

Q. What analytical methods are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to detect impurities <0.5% .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolyzed products (e.g., free carboxylic acid).

Q. How to design a robust catalytic system for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni-based catalysts for cross-coupling efficiency.

- Solvent Optimization : Compare DMF (high polarity) vs. THF (low boiling point) for yield and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.